methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 91635-21-1
VCID: VC8008702
InChI: InChI=1S/C11H7BrO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3
SMILES: COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Molecular Formula: C11H7BrO4
Molecular Weight: 283.07 g/mol

methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

CAS No.: 91635-21-1

Cat. No.: VC8008702

Molecular Formula: C11H7BrO4

Molecular Weight: 283.07 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate - 91635-21-1

Specification

CAS No. 91635-21-1
Molecular Formula C11H7BrO4
Molecular Weight 283.07 g/mol
IUPAC Name methyl 6-bromo-2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C11H7BrO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3
Standard InChI Key CSJHGVIKEOYMML-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Canonical SMILES COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O

Introduction

Structural and Molecular Characteristics

Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate belongs to the chromene family, featuring a fused benzene and pyrone ring system. Key structural elements include:

  • Bromine at C6: Enhances electrophilic substitution reactivity and influences intermolecular interactions.

  • Methyl ester at C3: Provides a handle for further functionalization via hydrolysis or transesterification.

  • Lactone ring (2-oxo group): Imparts rigidity to the structure, affecting binding to biological targets.

The compound’s IUPAC name, methyl 6-bromo-2-oxochromene-3-carboxylate, reflects these substituents. Its canonical SMILES representation is COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O, and X-ray crystallography studies of analogous chromenes suggest a planar geometry optimized for π-stacking interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H7BrO4\text{C}_{11}\text{H}_{7}\text{BrO}_{4}
Molecular Weight283.07 g/mol
CAS Number91635-21-1
InChI KeyCSJHGVIKEOYMML-UHFFFAOYSA-N

Synthesis and Optimization

Knoevenagel Condensation Route

The primary synthesis route involves a Knoevenagel condensation between 5-bromo-2-hydroxybenzaldehyde and methyl cyanoacetate. This reaction proceeds under acidic catalysis (e.g., trifluoroacetic acid) to form an intermediate α-cyanocinnamate, which undergoes cyclization to yield the chromene core.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Temperature: 80–100°C under reflux.

  • Catalyst: Trifluoroacetic acid (10 mol%).

Mechanistic Insights:

  • Aldol Addition: The aldehyde reacts with the active methylene group of methyl cyanoacetate, forming a β-hydroxy intermediate.

  • Dehydration: Loss of water generates the α,β-unsaturated ester.

  • Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen forms the lactone ring .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ValueImpact on Yield
Catalyst Concentration10 mol%Maximizes cyclization efficiency
Reaction Time6–8 hoursPrevents side reactions
Solvent PolarityHigh (DMF > ethanol)Enhances intermediate solubility

Purification Strategies

Post-synthesis purification typically employs flash column chromatography using a petroleum ether/ethyl acetate (3:1) gradient, achieving >95% purity . Recrystallization from ethanol or methanol further refines the product, with melting points reported in the range of 150–160°C.

Chemical Reactivity and Derivative Synthesis

The compound’s reactivity is governed by three functional sites:

  • Bromine at C6: Participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl group introduction.

  • Ester at C3: Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/ethanol), forming 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

  • Lactone Ring: Susceptible to nucleophilic attack at the carbonyl, enabling ring-opening reactions with amines or thiols .

Case Study: Anticancer Analog Synthesis
Hydrolysis of the methyl ester to the carboxylic acid (1) followed by amide coupling with substituted anilines (2) yields derivatives with enhanced solubility and target affinity:

1+R-NH2EDC/HOBt6-bromo-2-oxo-N-(R)-2H-chromene-3-carboxamide\text{1} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{6-bromo-2-oxo-N-(R)-2H-chromene-3-carboxamide}

Preliminary screenings indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC~50~ = 18–45 μM).

CompoundActivity (IC~50~)Target
6-Bromo-4-methyl-2-oxo derivative5.2 μM (lipase)Pancreatic lipase
6-Acetyl-2-oxo derivative18 μM (MCF-7 cells)Cancer cells
Parent chromene32 μg/mL (MIC)S. aureus

Analytical Characterization

Spectroscopic Data

  • 1H^1 \text{H} NMR (400 MHz, DMSO-d~6~): δ 8.82 (s, 1H, H-4), 8.24 (d, J = 8.1 Hz, 1H, H-5), 7.71 (d, J = 7.5 Hz, 1H, H-8), 3.90 (s, 3H, OCH~3~) .

  • HRMS (ESI): [M + H]+^+ calcd. for C11H8BrO4\text{C}_{11}\text{H}_{8}\text{BrO}_{4}: 283.07, found 283.07.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for:

  • Kinase Inhibitors: Analogous chromenes inhibit EGFR and VEGFR2 at nanomolar concentrations.

  • Antiviral Agents: Brominated chromenes exhibit activity against HIV-1 protease (K~i~ = 0.8 μM) .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances luminescent properties, with emission maxima at 450 nm (λ~ex~ = 350 nm) .

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